AZM475271

Catalog No.
S548101
CAS No.
476159-98-5
M.F
C23H27ClN4O3
M. Wt
442.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZM475271

CAS Number

476159-98-5

Product Name

AZM475271

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

Molecular Formula

C23H27ClN4O3

Molecular Weight

442.9 g/mol

InChI

InChI=1S/C23H27ClN4O3/c1-28-8-6-15(7-9-28)13-31-22-12-19-17(11-21(22)30-3)23(26-14-25-19)27-20-10-16(29-2)4-5-18(20)24/h4-5,10-12,14-15H,6-9,13H2,1-3H3,(H,25,26,27)

InChI Key

WPOXAFXHRJYEIC-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC(=C4)OC)Cl)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZM475271, N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=CC(=C4)OC)Cl)OC

Description

The exact mass of the compound N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine is 442.17717 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search Results: A search of scientific databases like PubMed and Google Scholar using the full chemical name yields no published research articles specifically focused on this compound.
  • Patent Literature: There's a possibility that this compound might be described in patent applications, which can sometimes disclose novel chemical structures before they are published in the academic literature. However, patent databases require a paid subscription to access the full text of filings.

Moving Forward

  • Chemical Similarity Search: Given the lack of specific research on this compound, a scientific investigation might involve identifying similar structures with known biological activities. Databases like PubChem () allow for structure similarity searches, which could lead to related compounds with documented research.
  • Future Research: It's possible that this compound is under development by a pharmaceutical company and not yet publically disclosed. If this compound becomes commercially available or appears in future scientific publications, more details regarding its properties and potential applications will become available.

AZM475271 is a small molecule compound known for its role as a Src tyrosine kinase inhibitor. It is identified by the CAS number 476159-98-5 and has shown potential in reducing tumor size, vascularity, and metastasis in various cancer models, particularly in human pancreatic cells. This compound has garnered attention due to its ability to induce apoptosis and inhibit cancer cell growth, making it a candidate for therapeutic applications in oncology .

Due to the lack of information on the specific function of this compound, a mechanism of action cannot be elucidated at this time []. However, quinazolinones exhibit a wide range of biological activities, including antitumor, anticonvulsant, and antibacterial properties [].

Safety information on N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine is not presently available in scientific literature []. However, as with many organic compounds, it is advisable to handle it with care, following general laboratory safety practices.

That typically include the formation of the central pyrazole structure, followed by functionalization to introduce the sulfonamide group. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds often utilize techniques such as coupling reactions and cyclization strategies to achieve the desired molecular architecture .

AZM475271 exhibits significant biological activity as an anticancer agent. Studies have demonstrated that it effectively reduces tumor growth and metastasis in vivo, particularly in models of pancreatic cancer. The compound has been shown to increase apoptosis rates in cancer cells through the modulation of various signaling pathways, including those involving integrins and guanosine triphosphatases (GTPases) which are crucial for cell adhesion and migration .

AZM475271 is primarily researched for its applications in cancer therapy. Its ability to inhibit Src tyrosine kinase makes it a promising candidate for treating various cancers, especially those characterized by aberrant Src signaling. Furthermore, its potential use extends to combination therapies with other anticancer agents to enhance therapeutic efficacy .

Interaction studies involving AZM475271 have focused on its effects on cellular signaling pathways. Research indicates that AZM475271 can modulate the activity of several proteins involved in focal adhesion and cytoskeletal dynamics, such as LIM domain kinases and GTPases. These interactions are crucial for understanding how AZM475271 exerts its anticancer effects and could inform future therapeutic strategies .

AZM475271 shares structural and functional similarities with other Src inhibitors but stands out due to its specific design targeting integrin α2β1 heterodimers. Below is a comparison with similar compounds:

Compound NameMechanism of ActionUnique Features
SU6656Src tyrosine kinase inhibitorDemonstrated synergy with Aurora kinases
DasatinibMulti-target kinase inhibitorBroad spectrum against various kinases
BosutinibSrc/Abl inhibitorSelective for BCR-ABL fusion protein
AZD0530Src inhibitorFocused on solid tumors

AZM475271's specificity for certain integrin interactions may provide unique therapeutic advantages compared to these other compounds, particularly in tumor microenvironments where integrin signaling plays a pivotal role .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

442.1771684 g/mol

Monoisotopic Mass

442.1771684 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0361Z8214O

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Src Kinase Inhibitor M475271 is an inhibitor of Src tyrosine kinase, with potential antineoplastic activity. Upon administration, Src kinase inhibitor M-475271 targets and binds to Src kinase. This inhibits Src-mediated signaling and the proliferation of tumor cells overexpressing Src. Src tyrosine kinase, a non-receptor tyrosine kinase upregulated in many tumor cell types, plays an important role in tumor cell proliferation, motility, invasiveness and survival.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

476159-98-5

Wikipedia

M-475271

Dates

Modify: 2023-08-15
1: Ischenko I, Seeliger H, Camaj P, Kleespies A, Guba M, Eichhorn ME, Jauch KW, Bruns CJ. Src tyrosine kinase inhibition suppresses lymphangiogenesis in vitro and in vivo. Curr Cancer Drug Targets. 2010 Aug;10(5):546-53. PubMed PMID: 20370688.
2: Ischenko I, Guba M, Yezhelyev M, Papyan A, Schmid G, Green T, Fennell M, Jauch KW, Bruns CJ. Effect of Src kinase inhibition on metastasis and tumor angiogenesis in human pancreatic cancer. Angiogenesis. 2007;10(3):167-82. Epub 2007 May 8. PubMed PMID: 17486419.
3: Yezhelyev MV, Koehl G, Guba M, Brabletz T, Jauch KW, Ryan A, Barge A, Green T, Fennell M, Bruns CJ. Inhibition of SRC tyrosine kinase as treatment for human pancreatic cancer growing orthotopically in nude mice. Clin Cancer Res. 2004 Dec 1;10(23):8028-36. PubMed PMID: 15585638.

Explore Compound Types